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Executive Summary
D-ala1-peptide T-amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, originally

derived from the V2 region of the HIV-1 envelope protein, gp120.[1][2] Engineered for greater

stability and protease resistance through the substitution of the N-terminal L-alanine with D-

alanine, DAPTA functions as a potent and selective antagonist of the C-C chemokine receptor

5 (CCR5).[3][4] Its primary mechanism of action involves blocking the entry of R5-tropic HIV-1

strains into host cells, establishing its role as a viral entry inhibitor.[5][6] Beyond its antiviral

properties, DAPTA has demonstrated significant immunomodulatory and neuroprotective

effects, particularly in the context of neuroinflammation.[7] Research has highlighted its

potential to attenuate microglia and astrocyte activation and modulate key inflammatory

signaling pathways, such as NF-κB.[7][8] This guide provides a comprehensive technical

overview of DAPTA, consolidating quantitative data, detailing key experimental methodologies,

and visualizing its mechanisms of action for professionals in drug development and biomedical

research.

Mechanism of Action
DAPTA's therapeutic effects stem from its high-affinity binding to the CCR5 receptor, a critical

co-receptor for the most commonly transmitted strains of HIV-1 and a key player in

inflammatory cell migration.
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HIV-1 Viral Entry Inhibition
DAPTA acts as a non-competitive inhibitor of HIV-1 entry. The process begins when the viral

envelope glycoprotein, gp120, binds to the primary CD4 receptor on a host T-cell or

macrophage. This binding induces a conformational change in gp120, exposing a binding site

for a co-receptor, typically CCR5 or CXCR4. For R5-tropic viruses, which are predominant

during the early and middle stages of infection, this co-receptor is CCR5.[9] The subsequent

binding of the gp120-CD4 complex to CCR5 triggers further conformational changes, leading to

the fusion of the viral and cellular membranes and entry of the viral capsid into the cell.

DAPTA selectively binds to CCR5, sterically hindering the interaction of the gp120-CD4

complex with the co-receptor.[9] This blockade prevents membrane fusion and effectively

neutralizes the virus before it can infect the cell.[1]
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Caption: DAPTA's mechanism as an HIV-1 entry inhibitor.

Modulation of Neuroinflammatory Pathways
Chronic neuroinflammation is a key pathological feature in several neurodegenerative

diseases, including Alzheimer's disease and the neurological complications of HIV infection.[7]

[10] Microglia and astrocytes, the resident immune cells of the central nervous system (CNS),
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express CCR5, and its activation contributes to their recruitment and pro-inflammatory

responses.[7]

DAPTA mitigates neuroinflammation by antagonizing CCR5 on these glial cells. This action has

been shown to suppress the downstream activation of Nuclear Factor-kappa B (NF-κB), a

critical transcription factor that governs the expression of pro-inflammatory cytokines and

chemokines.[7] In an animal model of multiple sclerosis, DAPTA treatment also led to the

downregulation of Notch signaling, another pathway implicated in CNS inflammation.[8] By

inhibiting these pro-inflammatory cascades, DAPTA reduces the activation and proliferation of

microglia and astrocytes, thereby limiting neuronal damage.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15979806/
https://pubmed.ncbi.nlm.nih.gov/15979806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10294823/
https://pubmed.ncbi.nlm.nih.gov/15979806/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2616421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pro-inflammatory Signaling Cascade

Inflammatory Stimulus
(e.g., LPS, Aβ)

CCR5

IKK Activation

IκBα Degradation

phosphorylates

NF-κB p65/p50
Nuclear Translocation

releases

Pro-inflammatory Gene
Transcription

Cytokine/Chemokine Release

Neuroinflammation
(Glial Activation)

DAPTA

Inhibits

Click to download full resolution via product page

Caption: DAPTA's inhibition of the CCR5/NF-κB neuroinflammatory pathway.
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Quantitative Data Summary
The potency of DAPTA has been quantified in numerous in vitro and in vivo studies. The

following tables summarize key findings.

Table 1: In Vitro Activity of DAPTA
Assay Type

Target/Cell
Line

Virus Strain
/ Ligand

Endpoint Value
Reference(s
)

Binding

Inhibition

CCR5-

expressing

cells

gp120 Bal IC₅₀ 0.06 nM [5][9][11]

Binding

Inhibition

CCR5-

expressing

cells

gp120

CM235
IC₅₀ 0.32 nM [5][9][11]

Binding

Inhibition

Cf2Th/synR5

cells

gp120BaL/sC

D4 complex
IC₅₀ 55 ± 0.08 pM [5]

HIV

Replication

Monocytes/M

acrophages

R5 HIV-1

Strains
Inhibition >90% at 1 nM [1][5]

Complex

Formation

Co-

immunopreci

pitation

gp120/sCD4

complex
Inhibition

Blocked at 1

nM
[5][9]

Receptor

Occupancy

Primary

Macrophages

2D7 mAb to

CCR5
Inhibition

Max

reduction at 1

pM

[12]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for

50% inhibition in vitro.[13]

Table 2: In Vivo and Clinical Dosing of DAPTA
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Study Type Model Condition
Dosing
Regimen

Route
Reference(s
)

Preclinical Rat

LPS-induced

Neuroinflam

mation

0.01 mg/kg

daily for 14

days

Subcutaneou

s (s.c.)
[7]

Preclinical Mouse

Experimental

Autoimmune

Encephalomy

elitis (EAE)

0.01 mg/kg

daily for 28

days

Intraperitonea

l (i.p.)
[14]

Phase II

Clinical
Human

HIV-1

Infection

0.01 mg twice

daily (8 µ

g/day total)

Intranasal [15]

Phase II

Clinical
Human

HIV-1

Infection
Not specified Intranasal [16]

Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the activity of

therapeutic candidates like DAPTA. Detailed below are generalized protocols for key assays

used in its characterization.

Protocol: Competitive CCR5 Radioligand Binding Assay
This assay quantifies the ability of DAPTA to displace a labeled ligand from the CCR5 receptor,

allowing for the determination of its binding affinity (Ki) or IC₅₀.

Cell Preparation: Culture a cell line engineered to express high levels of human CCR5 (e.g.,

CHO-CCR5 or HEK293-CCR5). Harvest cells and prepare a membrane fraction via

homogenization and centrifugation.

Assay Setup: In a 96-well plate, add cell membrane preparations to a binding buffer (e.g., 25

mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

Ligand and Competitor Addition: Add a fixed concentration of a radiolabeled CCR5 ligand

(e.g., ¹²⁵I-MIP-1α). To competing wells, add serial dilutions of DAPTA (e.g., from 1 pM to 1
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µM). Include wells for total binding (radioligand only) and non-specific binding (radioligand +

a high concentration of an unlabeled CCR5 antagonist).

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to

reach equilibrium.

Separation: Rapidly separate bound from free radioligand by harvesting the plate contents

onto a glass fiber filter mat using a cell harvester. The filters trap the membranes while

unbound ligand passes through.

Quantification: Wash the filters with ice-cold buffer, dry them, and measure the retained

radioactivity using a scintillation counter.

Data Analysis: Subtract non-specific binding from all other measurements. Plot the

percentage of specific binding against the log concentration of DAPTA. Fit the data to a

sigmoidal dose-response curve to calculate the IC₅₀.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Dala1-peptide T-amide (DAPTA) research].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2616421#dala1-peptide-t-amide-dapta-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b2616421#dala1-peptide-t-amide-dapta-research
https://www.benchchem.com/product/b2616421#dala1-peptide-t-amide-dapta-research
https://www.benchchem.com/product/b2616421#dala1-peptide-t-amide-dapta-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2616421?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2616421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

